1-Hexene, 1-iodo-, (Z)-
Description
(Z)-1-Iodo-1-hexene, with the chemical formula C₆H₁₁I, is an organoiodine compound characterized by an iodine atom attached to the first carbon of a hexene chain, with the double bond in the Z configuration (cis). nist.govnist.gov This specific spatial arrangement, or stereochemistry, is crucial to its utility in synthetic chemistry.
The compound is a valuable precursor in a variety of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions allow for the formation of new carbon-carbon bonds, a fundamental process in the assembly of more complex organic molecules found in pharmaceuticals, natural products, and advanced materials. wikipedia.org The reactivity of the vinyl iodide group in (Z)-1-iodo-1-hexene allows it to participate in these coupling reactions under relatively mild conditions, often with high yields and excellent control over the geometry of the final product. wikipedia.org
Table 1: Chemical Properties of (Z)-1-Iodo-1-hexene
| Property | Value |
|---|---|
| CAS Number | 16538-47-9 nist.govnist.govchemsrc.com |
| Molecular Formula | C₆H₁₁I nist.govnist.govchemsrc.com |
| Molecular Weight | 210.056 g/mol nist.govnist.gov |
| Synonyms | cis-1-Iodo-1-hexene, (Z)-1-Iodohex-1-ene nist.govnist.govchemsrc.com |
| Appearance | Liquid (at standard conditions) |
| Boiling Point | ~151.6 °C (estimate for the (E)-isomer) lookchem.com |
| Density | ~1.45 g/mL (estimate for the (E)-isomer) lookchem.com |
Stereodefined vinyl iodides, such as (Z)-1-iodo-1-hexene, are highly prized in organic synthesis for several key reasons. The "stereodefined" aspect means that the geometry of the double bond (either E or Z) is fixed and known. This is critical because the stereochemistry of the starting vinyl iodide is often directly transferred to the product of a subsequent reaction, allowing for the synthesis of stereoisomerically pure compounds. wikipedia.org
The significance of vinyl iodides stems primarily from their role as coupling partners in a wide array of palladium-catalyzed reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org In these reactions, the carbon-iodine bond is activated by a palladium catalyst, enabling the formation of a new bond between the vinyl carbon and a carbon atom from another organic molecule.
The reactivity of vinyl halides in these cross-coupling reactions follows the order: C-I > C-Br > C-Cl. The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol. wikipedia.org This lower bond strength means that vinyl iodides react more readily and under milder conditions than their bromide or chloride counterparts. wikipedia.org This enhanced reactivity is advantageous as it can lead to higher yields, shorter reaction times, and greater compatibility with sensitive functional groups elsewhere in the molecule.
Furthermore, the iodine substituent can influence the electronic properties of the double bond. The lone pair of electrons on the iodine atom can donate into the π* orbital of the alkene, which strengthens the C-I bond and reduces the electrophilic character of the vinyl carbon. This electronic effect, combined with the bond's reactivity in catalytic cycles, provides a unique combination of stability and reactivity that chemists can exploit.
The development of methods to synthesize alkenyl iodides with high stereochemical control has been a significant area of research in organic chemistry. Early methods often resulted in mixtures of stereoisomers, which limited their utility.
One of the classic methods for preparing (Z)-alkenyl iodides involves the hydroboration of 1-iodoalkynes. orgsyn.org However, this method can sometimes lead to products with lower configurational purity. An alternative and highly effective method for producing (Z)-1-iodo-1-hexene with high stereoselectivity involves the carbocupration of acetylene (B1199291). orgsyn.orgtypeset.io In this procedure, a lithium dibutylcuprate is first prepared and then reacted with acetylene gas. This forms a lithium di(Z-hexenyl)cuprate intermediate, which is a (Z)-vinylic cuprate (B13416276). orgsyn.org Subsequent reaction of this organocuprate with molecular iodine affords (Z)-1-iodo-1-hexene in high yield and with excellent stereochemical purity (>99%). orgsyn.org This method is advantageous as it starts from inexpensive reagents and can be performed on a large scale. orgsyn.org
Another important synthetic strategy is the hydroalumination of alkynes. The cis-addition of a dialkylaluminum hydride to a terminal alkyne like 1-hexyne (B1330390) produces a (Z)-alkenylalane. scielo.org.boscielo.org.bo However, subsequent reaction with iodine typically proceeds with retention of configuration, leading to the (E)-isomer of the vinyl iodide. scielo.org.boscielo.org.bo
More recent developments include halide-exchange reactions, where a more readily available vinyl bromide is converted into the corresponding vinyl iodide using a copper(I) catalyst and an iodide salt. organic-chemistry.org This method is stereospecific, meaning the configuration of the starting vinyl bromide is retained in the vinyl iodide product. organic-chemistry.org Additionally, methods involving the hydrozirconation of alkynes followed by iodination have also been developed. organic-chemistry.org
The utility of these stereodefined vinyl iodides was significantly expanded with the advent of palladium-catalyzed cross-coupling reactions, a field of research that was recognized with the 2010 Nobel Prize in Chemistry. acs.org The ability to synthesize compounds like (Z)-1-iodo-1-hexene with high purity has allowed chemists to use them as reliable building blocks for the stereoselective synthesis of a vast range of complex molecules, including natural products and pharmacologically active compounds. wikipedia.orgumich.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
16538-47-9 |
|---|---|
Molecular Formula |
C6H11I |
Molecular Weight |
210.06 g/mol |
IUPAC Name |
(Z)-1-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5- |
InChI Key |
TUAPXMNNQGXDDV-WAYWQWQTSA-N |
SMILES |
CCCCC=CI |
Isomeric SMILES |
CCCC/C=C\I |
Canonical SMILES |
CCCCC=CI |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Z 1 Hexene, 1 Iodo , Z
Cross-Coupling Reactions
(Z)-1-iodo-1-hexene readily engages in a variety of cross-coupling reactions, serving as a versatile precursor for the synthesis of more complex olefinic structures.
Palladium catalysts are highly effective in promoting the coupling of (Z)-1-iodo-1-hexene with a range of organometallic reagents and unsaturated compounds.
The Negishi coupling, which involves the reaction of an organohalide with an organozinc compound, is a powerful tool for carbon-carbon bond formation. wikipedia.org (Z)-1-iodo-1-hexene has been successfully employed in such reactions. For instance, the palladium-catalyzed coupling of a pinacol (B44631) ester of (Z)-(1-iodo-1-hexenyl)boronic acid with various organozinc reagents proceeds with complete retention of the double bond geometry. oup.com The use of a Pd(PPh₃)₄ catalyst in THF at room temperature has proven effective for coupling with phenyl, benzyl, and 1-alkynyl zinc reagents. oup.com
| Organozinc Reagent (RZnX) | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp. | High (implied) |
| Benzylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp. | High (implied) |
| (Phenylethynyl)zinc chloride | Pd(PPh₃)₄ | THF | Room Temp. | High (implied) |
| (2-Methyl-1-propenyl)zinc chloride | Pd(PPh₃)₄ | THF | Room Temp. | Moderate |
The reaction demonstrates high functional group tolerance and stereospecificity, making it a valuable method for synthesizing stereodefined (Z)-1-alkenylboronates. oup.com
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method for creating C-C bonds. libretexts.org While specific examples detailing the Suzuki-Miyaura reaction of (Z)-1-iodo-1-hexene itself are not abundant in the provided literature, the reaction is broadly applicable to vinyl halides. libretexts.orguwindsor.ca The general mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with an organoborane in the presence of a base, and subsequent reductive elimination to yield the cross-coupled product with retention of stereochemistry. uwindsor.ca The choice of base and palladium catalyst is crucial for achieving high yields and stereoselectivity. uwindsor.cabeilstein-journals.org For instance, in the coupling of (Z)-1-hexenylboron reagents with iodobenzene, the use of Pd(PPh₃)₄ with sodium hydroxide (B78521) in an aqueous THF solution gives high yields and isomeric purity exceeding 99%. uwindsor.ca
| Alkenylboron Reagent | Coupling Partner | Catalyst/Base | Yield (%) | Isomeric Purity (%) |
|---|---|---|---|---|
| (Z)-1-Hexenyldisiamylborane | Iodobenzene | Pd(PPh₃)₄ / NaOH | ~50 | Low |
| (Z)-1-Hexenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / NaOH | >90 | >99 |
| (Z)-1-Hexenylboronic acid pinacol ester | Iodobenzene | PdCl₂(dppf) / NaOH | >90 | >99 |
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond through the reaction of a vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is known to proceed with retention of the double bond stereochemistry. (Z)-1-iodo-1-hexene can be coupled with terminal alkynes under Sonogashira conditions to produce the corresponding (Z)-enynes. wikipedia.org The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) salt (such as CuI), and an amine base. libretexts.orgorganic-chemistry.org
| Vinyl Iodide | Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| (Z)-Methyl 3-iodoacrylate | Phenylacetylene | [Cu(bipy)(PPh₃)Br] | K₂CO₃ / Toluene | (Z)-Methyl 3-phenylpropiolate | 99 rsc.org |
| (Z)-Methyl 3-iodoacrylate | 1-Heptyne | [Cu(bipy)(PPh₃)Br] | K₂CO₃ / Toluene | (Z)-Methyl 3-(1-heptynyl)acrylate | 96 rsc.org |
The Heck reaction provides a method for the vinylation of alkenes using vinyl halides in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction generally proceeds with high trans selectivity in the newly formed double bond. organic-chemistry.org A notable application involving a derivative of (Z)-1-iodo-1-hexene is the asymmetric reductive Heck cyclization of (Z)-1-iodo-1,6-dienes. nih.gov This intramolecular reaction, using a chiral phosphinooxazoline ligand with DIPEA/HCO₂H as the reductant, leads to the formation of tetrahydropyridines in good yields and high enantioselectivity. nih.gov
| Substrate | Catalyst/Ligand | Reductant | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| (Z)-1-iodo-1,6-diene derivative | Pd(OAc)₂ / Chiral phosphinooxazoline | DIPEA / HCO₂H | Corresponding tetrahydropyridine | Good | 71-99 |
(Z)-1-iodo-1-hexene serves as a key starting material for the stereoselective preparation of (Z)-vinylic cuprates. orgsyn.org Specifically, lithium di((Z)-hexenyl)cuprate can be synthesized by the addition of acetylene (B1199291) to a solution of lithium dibutylcuprate, followed by reaction with iodine to transiently form (Z)-1-iodo-1-hexene, which then reacts with the remaining cuprate (B13416276). orgsyn.org A more direct preparation involves the reaction of (Z)-1-iodo-1-hexene with lithium metal and then with a copper(I) salt.
These (Z)-vinylic cuprates are highly useful synthetic intermediates that react with a wide array of electrophiles while maintaining the (Z)-geometry of the vinyl group. orgsyn.orgtypeset.io
| Electrophile | Product Type |
|---|---|
| Carbon dioxide | (Z)-α,β-Unsaturated carboxylic acid |
| Epoxides | (Z)-Allylic alcohols |
| Aldehydes | (Z)-Allylic alcohols |
| Allylic halides | (Z)-1,4-Dienes |
| Alkyl halides | (Z)-Alkenes |
| Acetylenic halides | (Z)-Enynes |
| α,β-Unsaturated esters, ketones, aldehydes, and sulfones | Conjugate addition products |
The configurational purity of the final products from these reactions is reported to be at least 99.9% (Z). orgsyn.org
Reactions Involving Vinylic Cuprates Derived from (Z)-1-Hexene, 1-iodo-, (Z)-
Reactions with Carbonyl Compounds and Electrophiles
(Z)-1-Iodo-1-hexene, often through its corresponding vinylic cuprate, exhibits broad reactivity towards a range of carbonyl compounds and other electrophiles. The conversion of (Z)-1-iodo-1-hexene to its lithium di(Z-hexenyl)cuprate allows for subsequent reactions that largely preserve the Z-configuration of the double bond. orgsyn.org
These vinylic cuprates readily react with various electrophiles, including:
Aldehydes: Yielding allylic alcohols. orgsyn.orgtypeset.io
Epoxides: Resulting in ring-opening to form homoallylic alcohols. orgsyn.orgtypeset.io
Carbon Dioxide: Leading to the formation of α,β-unsaturated carboxylic acids. orgsyn.orgtypeset.io
The Nozaki-Hiyama-Kishi reaction provides another avenue for the reaction of alkenyl halides like (Z)-1-iodo-1-hexene with aldehydes. This reaction, which can be made catalytic in chromium, is highly aldehyde-selective and compatible with numerous functional groups. acs.org For instance, the reaction of 2-iodo-1-hexene (B14649803) with aldehydes proceeds efficiently in the presence of catalytic amounts of CrCl2. acs.org
Furthermore, the cross-coupling of organozinc reagents, derived from (Z)-1-iodo-1-hexene, with other electrophiles is a powerful tool. For example, palladium-catalyzed cross-coupling with chloroenones has been used for the stereoselective synthesis of exocyclic alkenes. oup.com
Conjugate Additions
(Z)-Vinylic cuprates derived from (Z)-1-iodo-1-hexene undergo conjugate addition to a variety of α,β-unsaturated systems. orgsyn.orgtypeset.io This reactivity allows for the formation of new carbon-carbon bonds at the β-position of the unsaturated system.
Examples of suitable Michael acceptors include:
α,β-Unsaturated esters orgsyn.orgtypeset.io
α,β-Unsaturated ketones orgsyn.orgtypeset.io
α,β-Unsaturated aldehydes orgsyn.orgtypeset.io
α,β-Unsaturated sulfones orgsyn.org
The addition-elimination reaction of copper-zinc organometallics, derived from (Z)-1-iodo-1-hexene, with (E)-1-nitro-2-phenylsulfonylethylene provides a route to highly functionalized (E)-nitro olefins and stereoselective (1E, 3Z)-1-nitro-dienes in excellent yields. umich.edu
Additions to Activated Triple Bonds
The versatility of (Z)-vinylic cuprates extends to their addition across activated triple bonds. orgsyn.org This reaction provides a pathway to stereodefined dienes. Examples of activated alkynes that readily react with these cuprates include those substituted with an ethoxy, ethylthio, or diethoxymethyl group. orgsyn.org
Stereochemical Retention and Selectivity in Transformations
The stereochemical integrity of the (Z)-double bond in 1-iodo-1-hexene is a critical aspect of its synthetic utility.
Influence of Reaction Conditions on Stereoselectivity
The stereochemical outcome of reactions involving (Z)-1-iodo-1-hexene is highly dependent on the specific reaction conditions, including the reagents, catalysts, and solvents employed.
Palladium-Catalyzed Cross-Coupling: The cross-coupling of organozinc reagents derived from (Z)-(1-iodo-1-hexenyl)boronic acid pinacol ester with various electrophiles in the presence of a palladium catalyst, such as Pd(PPh3)4, proceeds with complete retention of the (Z)-configuration. oup.com This allows for the synthesis of (Z)-1-alkenylboronates, which are not readily accessible through traditional hydroboration methods. oup.com
Organocopper Reagents: The formation of (Z)-vinylic cuprates from (Z)-1-iodo-1-hexene and their subsequent reactions generally proceed with retention of the double bond geometry. orgsyn.org However, the stability of the vinylic copper reagent is crucial, and conditions must be carefully controlled to prevent dimerization. umich.edu The use of CuCN·2LiCl in a mixed solvent system of THF/Et2O at low temperatures is critical for the formation of a stable vinylic copper reagent. umich.edu
Iodocarbocyclization: In the iodocarbocyclization of alkynylated malonates, the choice of titanium reagent can invert the stereoselectivity. Using a titanium alkoxide and iodine leads to the (E)-product via a trans-addition, while using titanium tetrachloride and triethylamine (B128534) followed by iodine results in the (Z)-product through a cis-addition of a vinyl titanium intermediate. tcichemicals.com
Mechanistic Pathways of Reactions Involving (Z)-1-Hexene, 1-iodo-
The formation of alkenyl halides like (Z)-1-iodo-1-hexene can be achieved through various mechanistic pathways, each offering a degree of stereocontrol.
Detailed Mechanistic Proposals for Alkenyl Halide Formation
Several methods have been developed for the stereoselective synthesis of (Z)-1-iodo-1-hexene, each with a distinct underlying mechanism.
From 1,1-Diiodo-1-alkenes: One practical method involves the treatment of 1,1-diiodo-1-alkenes with a zinc-copper couple and acetic acid in a mixture of THF and methanol. This reduction selectively yields (Z)-1-iodo-1-alkenes. researchgate.net
Via Vinylic Cuprates: A highly stereoselective preparation starts with the carbocupration of acetylene with lithium dibutylcuprate. This forms a lithium di(Z-hexenyl)cuprate in situ. Quenching this cuprate with iodine affords (Z)-1-iodo-1-hexene with high configurational purity. orgsyn.org This method is advantageous as it starts from inexpensive reagents and is scalable. orgsyn.org
From Alkenylboranes: While the iodination of alkenylalanes generally leads to (E)-1-iodoalkenes with retention of configuration, the reaction with alkenylboranes proceeds differently. scielo.org.boscielo.org.bo Instead of direct iodination, a stereospecific transfer of an alkyl group from boron to the adjacent carbon occurs. scielo.org.bo
From Organozinc Reagents: (Z)-1-Iodo-1-hexene can be converted to (Z)-1-lithio-1-hexene, which is then treated with zinc iodide. The resulting organozinc species can be converted to a stable vinylic copper reagent under specific conditions, which is crucial for subsequent reactions. umich.edu
The following table provides a summary of the stereochemical outcomes based on different synthetic approaches.
| Starting Material | Reagents | Product | Stereochemistry | Reference |
| Acetylene | 1. Lithium dibutylcuprate; 2. Iodine | (Z)-1-Iodo-1-hexene | Z | orgsyn.org |
| (Z)-(1-Iodo-1-hexenyl)boronic acid pinacol ester | Organozinc reagent, Pd(PPh3)4 | (Z)-1-Alkenylboronate | Retention of Z | oup.com |
| 1-Hexyne (B1330390) | 1. Diisobutylaluminium hydride; 2. Iodine | (E)-1-Iodo-1-hexene | E | scielo.org.boscielo.org.bo |
| 1,1-Diiodo-1-alkenes | Zn-Cu/AcOH in THF-MeOH | (Z)-1-Iodo-1-alkenes | Z | researchgate.net |
Mechanisms of Organometallic Coupling Reactions
The reactivity of (Z)-1-iodo-1-hexene is prominently demonstrated in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The (Z)-configuration of the double bond is typically retained throughout these processes, highlighting the stereospecific nature of these couplings. utexas.edunobelprize.org The high reactivity of the carbon-iodine bond makes (Z)-1-iodo-1-hexene an excellent substrate for these transformations, generally showing faster reaction rates compared to its vinyl bromide or chloride analogues. wikipedia.orglibretexts.org The most common mechanisms—Suzuki-Miyaura, Negishi, and Sonogashira couplings—all proceed through a similar catalytic cycle involving a palladium catalyst.
The generalized catalytic cycle for these cross-coupling reactions consists of three primary steps: nih.govnih.gov
Transmetalation : The organopalladium(II) intermediate then reacts with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling). In this step, the organic group from the nucleophile is transferred to the palladium center, displacing the iodide ligand. nobelprize.org
Reductive Elimination : The final step involves the reductive elimination of the two organic groups (the hexenyl group from the initial substrate and the newly transferred organic group) from the palladium center. This forms the final cross-coupled product with a new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govnih.gov
Suzuki-Miyaura Coupling: In this reaction, the organometallic partner is an organoboron compound, such as a boronic acid or ester. A base is required to activate the organoboron reagent, forming a boronate species that facilitates the transmetalation step. libretexts.orgnih.govresearchgate.net The reaction is highly valued for its mild conditions and the low toxicity of the boron-based reagents. nih.gov
Negishi Coupling: This coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org Organozinc compounds are known for their high reactivity and functional group tolerance, making the Negishi coupling a powerful tool for constructing complex molecules. wikipedia.orgnih.gov The mechanism follows the standard pathway, with the organozinc reagent undergoing transmetalation with the Pd(II) intermediate. wikipedia.orgnobelprize.org Mechanistic studies on related systems have shown that for some substrates, the reaction may proceed via an initial copper-catalyzed process to form a more reactive organozinc intermediate before the palladium-catalyzed coupling occurs. nih.govacs.org
Sonogashira Coupling: This reaction specifically forms a C(sp²)-C(sp) bond by coupling the vinyl iodide with a terminal alkyne. libretexts.org The mechanism is unique in that it typically requires a copper(I) co-catalyst in addition to the palladium catalyst. libretexts.orgbeilstein-journals.org The proposed cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the Pd(II) complex. libretexts.org However, copper-free Sonogashira reactions have also been developed, where the mechanism is thought to involve a carbopalladation/deprotonation pathway, although density functional theory (DFT) calculations have cast doubt on the carbopalladation route in some cases. researchgate.net
Systematic studies on the Sonogashira cross-coupling of compounds analogous to (Z)-1-iodo-1-hexene, such as (Z)-1-iodo-1-tri(butyl)stannyl-1-hexene with 1-heptyne, have been conducted to optimize reaction conditions. These studies provide insight into the factors influencing product yield and reaction time.
| Entry | Catalyst System | Amine/Activator | Solvent | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ / CuI | Et₃N | THF | 24 | 62 |
| 2 | Pd(PPh₃)₄ / CuI | Pyrrolidine | THF | 24 | 70 |
| 3 | Pd(PPh₃)₄ / CuI | TBAOH (aq) | THF | 2 | 84 |
| 4 | Pd(PPh₃)₄ / CuI | TBAOH (aq) | THF / MeOH | 2 | 91 |
Data derived from a study on the Sonogashira coupling of (Z)-1-iodo-1-tri(butyl)stannyl-1-hexene with 1-heptyne. core.ac.uk
Investigation of Metal Migration in Carborane Functionalization (Analogous Processes)
While direct metal migration on the hexenyl backbone of (Z)-1-iodo-1-hexene during coupling reactions is not a commonly reported pathway, the phenomenon of transition metal migration is a well-documented and mechanistically significant process in other organometallic systems. The functionalization of carboranes, which are three-dimensional analogues of benzene, provides a compelling case study of such migrations. researchgate.netacs.org These processes, often termed "cage walking," can serve as analogous models for understanding potential, albeit less favorable, mechanistic detours in the reactivity of vinyl iodides. acs.org
A notable example is the palladium-catalyzed bifunctionalization of 3-iodo-o-carborane. researchgate.net This reaction demonstrates a sequential activation of different bonds within the carborane cage, facilitated by the migration of the palladium catalyst. The process is initiated by the oxidative addition of the Pd(0) catalyst to the B(3)-I bond, forming a Pd(II) intermediate. Instead of proceeding directly to a coupling reaction at the B(3) position, the palladium center can migrate to an adjacent B-H bond, such as at the B(4) position. researchgate.net
This migration is proposed to be driven by thermodynamic forces, leading to the formation of a more stable intermediate. researchgate.net The process involves the palladium center moving from an exocyclic sp² carbon of a coupled alkenyl group to a cage boron atom (B(4)), enabling the subsequent functionalization at this new position. researchgate.net This strategy allows for the introduction of two different substituents onto the carborane cage in a single, highly selective reaction. researchgate.net
Key Features of Analogous Metal Migration in Carboranes:
Initiation: The process typically starts with the oxidative addition of a metal catalyst (e.g., Palladium) to a weak bond on the carborane cage, such as a B-I or C-I bond. researchgate.netthieme-connect.com
Migration Event: The metal center "walks" from its initial point of attachment to a different position on the cage, such as an adjacent B-H vertex. researchgate.netacs.org This can involve changes in the oxidation state of the metal and the formation of metallacycle intermediates. thieme-connect.comresearchgate.net
Driving Force: The migration is often thermodynamically favorable, leading to a more stable organometallic intermediate. acs.org
Outcome: This strategy enables the functionalization of positions on the carborane that are remote from the initial site of activation, providing access to complex, multi-substituted products that would be difficult to synthesize otherwise. researchgate.netacs.org
Drawing an analogy to the reactivity of (Z)-1-iodo-1-hexene, one could speculate about hypothetical scenarios where the palladium(II) intermediate, formed after oxidative addition, might interact with other parts of the molecule before reductive elimination. While the simple alkyl chain of 1-hexene (B165129) does not offer the unique electronic and structural features of a carborane cage that facilitate such migrations, understanding these analogous processes encourages a broader consideration of potential reaction pathways and intermediates in transition metal catalysis.
Applications of Z 1 Hexene, 1 Iodo , Z in Advanced Organic Synthesis
Synthesis of Stereodefined Alkenes and Dienes
The Z-configuration of the double bond in (Z)-1-iodo-1-hexene is a crucial feature that chemists exploit to construct other alkenes and dienes with high stereochemical purity. The carbon-iodine bond is readily activated by transition metal catalysts, such as palladium, enabling a variety of cross-coupling reactions that proceed with retention of the double bond geometry.
A primary method involves the palladium-catalyzed cross-coupling of (Z)-1-iodo-1-hexene with organometallic reagents. For instance, Suzuki-Miyaura coupling reactions with alkenylboronates allow for the creation of conjugated dienes with defined stereochemistry. oup.com Similarly, Stille coupling with organostannanes is an effective strategy. researchgate.net In one example, the palladium-catalyzed coupling of (Z)-1-iodo-1-hexene with a vinylstannane reagent was used to produce unsymmetrical dienes with high stereoisomeric purity, preserving the geometry of both coupling partners. researchgate.net
Research has demonstrated the coupling of (Z)-1-iodo-1-hexene with various partners to yield stereodefined products. A tandem Stille/Suzuki-Miyaura coupling protocol highlights its utility, where it can react sequentially to build complex polyene systems in a one-pot assembly. acs.org
Table 1: Examples of Stereodefined Alkene/Diene Synthesis using (Z)-1-iodo-1-hexene
| Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (E)-1-trimethylstannyl-1-hexene | Pd(PPh₃)₄ | (Z,E)-5,7-dodecadiene precursor | Good | researchgate.net |
| Phenylzinc chloride | Pd(PPh₃)₄, THF, rt | (Z)-1-phenyl-1-hexene | >99% Z | oup.com |
| β-Iodoacrylate | Pd₂(dba)₃, P(furyl)₃, CsF, NMP | Pentaene fragment of lucilactaene | ~50% (2 steps) | acs.org |
These reactions underscore the reliability of (Z)-1-iodo-1-hexene as a precursor for molecules where the geometry of the double bonds is critical for their function.
Building Block for Complex Natural Products and Analogues
The stereochemical integrity offered by (Z)-1-iodo-1-hexene makes it an important starting material or intermediate in the total synthesis of complex natural products. Its ability to participate in stereospecific C-C bond-forming reactions allows for the precise construction of intricate carbon skeletons found in biologically active molecules.
One notable application is in the synthesis of the marine neurotoxin, gambierol (B1232475). The synthesis of a key fragment of gambierol utilized a (Z)-1-iodo-1-alkene derivative, demonstrating the utility of this moiety in constructing complex polycyclic ether systems. researchgate.net The synthesis involved the stereoselective creation of the iodoalkene from an aldehyde, which was then carried through multiple steps. researchgate.net
The synthesis of annonaceous acetogenins, a class of potent cytotoxic and anti-tumor compounds, has also employed intermediates derived from iodo-alkenes. mdpi.com While the specific use of (Z)-1-iodo-1-hexene is part of a broader strategy, the principles of using such vinyl iodides for fragment coupling are central to assembling these complex structures. mdpi.com For example, the coupling of a vinyl iodide fragment with an alkyne via Sonogashira reaction is a key step in constructing the carbon backbone of these natural products. mdpi.com
Intermediate in Pheromone Synthesis
Insect pheromones are often characterized by specific double bond geometries, which are crucial for their biological activity. (Z)-1-iodo-1-hexene and its derivatives are valuable intermediates in the stereoselective synthesis of these signaling molecules.
A significant example is the synthesis of bombykol, the sex pheromone of the female silk moth, Bombyx mori. The synthesis of bombykol, (10E, 12Z)-10,12-hexadecadien-1-ol, can be achieved stereospecifically using a (Z)-alkenyl unit derived from a reaction involving a (Z)-1-bromoalkene, which is analogous to the iodo-compound. researchgate.net
Another application is in the synthesis of the sex pheromone of the forest tent caterpillar, Malacosoma disstria. This was accomplished through the palladium-catalyzed cross-coupling reaction of (Z)-1-iodo-1-hexen-6-ol with (E)-1-trimethylstannyl-1-hexene. researchgate.net The synthesis of (5E,7Z)-5,7-dodecadien-1-ol, the sex pheromone of the pine moth Dendrolimus spectabilis, also involved the use of a (Z)-alkenyl iodide precursor to install the required Z-double bond. tandfonline.com Furthermore, (Z)-1,6-diiodo-3-hexene, a related compound, has been used to synthesize 6,9,12-trienes, which are components of pheromones for emerald moths (Geometrinae). nih.gov
Table 2: Pheromones Synthesized Using (Z)-1-iodo-1-alkene Derivatives
| Pheromone Name | Target Insect | Key Synthetic Step | Reference |
|---|---|---|---|
| Bombykol | Bombyx mori (Silk Moth) | Cross-coupling of a (Z)-alkenyl unit | researchgate.net |
| (5Z,7E)-Dodecadien-1-ol | Malacosoma disstria (Forest Tent Caterpillar) | Stille coupling of (Z)-1-iodo-1-hexen-6-ol | researchgate.net |
| (5E,7Z)-5,7-dodecadien-1-ol | Dendrolimus spectabilis (Pine Moth) | Use of a (Z)-alkenyl iodide precursor | tandfonline.com |
Utility as a Versatile Synthon in Organometallic Chemistry
(Z)-1-iodo-1-hexene is a key substrate for the preparation of various organometallic reagents, which then serve as nucleophilic synthons in a wide range of chemical transformations. The carbon-iodine bond can be readily converted into a carbon-metal bond, generating reagents with preserved Z-alkenyl geometry.
A well-established procedure involves the reaction of (Z)-1-iodo-1-hexene with organocuprates. For example, it can be prepared from the reaction of lithium di(Z-hexenyl)cuprate with iodine. orgsyn.org These resulting (Z)-alkenylcuprates are powerful intermediates that react with a variety of electrophiles, including epoxides, aldehydes, and α,β-unsaturated ketones, to form new carbon-carbon bonds stereoselectively. orgsyn.orgtypeset.io
Table 3: Organometallic Transformations of (Z)-1-iodo-1-hexene
| Reagent(s) | Resulting Organometallic Intermediate | Subsequent Reaction Type | Reference |
|---|---|---|---|
| Lithium dibutylcuprate, Acetylene (B1199291), then Iodine | Lithium di(Z-hexenyl)cuprate | Reaction with electrophiles | orgsyn.org |
| Diisopinocampheylborane, then Acetaldehyde/Pinacol (B44631) | (Z)-(1-iodo-1-hexenyl)boronic acid pinacol ester | Suzuki-Miyaura coupling | oup.com |
| CrCl₂/NiCl₂, Mn, Aldehyde | Organochromium species | Nozaki-Hiyama-Kishi reaction | acs.org |
Advanced Analytical Methodologies for Structural and Stereochemical Elucidation of Z 1 Hexene, 1 Iodo , Z
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of alkenes. The spatial relationship between protons on the double bond gives rise to distinct through-bond coupling constants, which allows for unambiguous assignment of (Z) or (E) configuration.
The ¹H NMR spectrum of (Z)-1-iodo-1-hexene provides precise information about the electronic environment of each proton in the molecule. The assignment of the (Z) or cis stereochemistry is primarily determined by the vicinal coupling constant (³JHH) between the two vinylic protons (H-1 and H-2). For cis-alkenes, this coupling constant is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for trans-alkenes. ucsd.edu
The reported spectrum for (Z)-1-iodo-1-hexene shows two vinylic protons as a complex multiplet around δ 6.12 ppm. nist.gov The alkyl portion of the molecule displays signals corresponding to the terminal methyl group and the three methylene (B1212753) groups. nist.gov The methylene group adjacent to the double bond (C-3) is deshielded relative to the other methylene groups due to its proximity to the π-system. nist.gov
Table 1: ¹H NMR Spectroscopic Data for (Z)-1-Iodo-1-hexene
| Assigned Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
|---|---|---|---|---|
| H-6 (-CH₃) | 0.94 | Multiplet | 3H | - |
| H-4, H-5 (-CH₂CH₂-) | 1.42 | Multiplet | 4H | - |
| H-3 (-CH₂-C=) | 2.12 | Multiplet | 2H | - |
| H-1, H-2 (I-CH=CH-) | 6.12 | Multiplet | 2H | Expected: 6-12 Hz (cis) |
Data sourced from Organic Syntheses procedure, recorded in CCl₄. nist.gov
While specific experimental ¹³C NMR data for (Z)-1-iodo-1-hexene is not extensively reported in the surveyed literature, the expected chemical shifts can be predicted based on established substituent effects. The carbon atom bonded to the iodine (C-1) is expected to appear significantly upfield due to the heavy atom effect of iodine. Conversely, the adjacent vinylic carbon (C-2) would be deshielded. The carbons of the butyl chain (C-3 to C-6) are expected in the typical alkane region. oregonstate.edudocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-1-Iodo-1-hexene
| Assigned Carbon | Predicted Chemical Shift (δ) ppm | Rationale |
|---|---|---|
| C-1 (=CI) | 75 - 85 | Shielded by direct attachment to iodine. |
| C-2 (=CH) | 140 - 150 | Deshielded vinylic carbon. |
| C-3 (-CH₂-) | 35 - 45 | Allylic carbon, deshielded. |
| C-4 (-CH₂-) | 30 - 35 | Standard alkyl chemical shift. |
| C-5 (-CH₂-) | 20 - 25 | Standard alkyl chemical shift. |
| C-6 (-CH₃) | 13 - 15 | Terminal methyl carbon. |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is employed to confirm the molecular weight and elemental formula of (Z)-1-iodo-1-hexene. The compound has a molecular formula of C₆H₁₁I and a molecular weight of approximately 210.06 g/mol . nist.govnist.gov In electron ionization (EI) mass spectrometry, the spectrum would exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 210. nist.gov
Fragmentation analysis further corroborates the structure. A prominent and diagnostically important fragmentation is the cleavage of the weak carbon-iodine bond, resulting in the loss of an iodine radical (•I, mass = 127). This gives rise to a significant peak corresponding to the hexenyl cation [C₆H₁₁]⁺ at m/z 83. Other fragments result from cleavage along the alkyl chain, producing a characteristic pattern. libretexts.orglibretexts.org
Table 3: Predicted Mass Spectrometry Fragmentation for (Z)-1-Iodo-1-hexene
| m/z Value | Proposed Fragment Ion | Identity |
|---|---|---|
| 210 | [C₆H₁₁I]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine Cation |
| 83 | [C₆H₁₁]⁺ | [M - I]⁺ (Hexenyl cation) |
| 55 | [C₄H₇]⁺ | Loss of ethyl radical from [C₆H₁₁]⁺ |
| 41 | [C₃H₅]⁺ | Allyl Cation |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For (Z)-1-iodo-1-hexene, several characteristic absorptions are expected. The most definitive band for confirming the cis stereochemistry is the strong C-H out-of-plane bending vibration, which occurs around 675-730 cm⁻¹ for cis-disubstituted alkenes.
Other key expected peaks include the C=C double bond stretch, typically found around 1640-1660 cm⁻¹, and the vinylic =C-H stretch, which appears at frequencies just above 3000 cm⁻¹. The C-I stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 4: Expected Infrared Absorption Bands for (Z)-1-Iodo-1-hexene
| Frequency Range (cm⁻¹) | Vibration Type | Bond | Notes |
|---|---|---|---|
| 3000 - 3100 | C-H Stretch | =C-H (vinylic) | Indicates presence of C-H on a double bond. |
| 2850 - 2960 | C-H Stretch | C-H (aliphatic) | From the butyl chain. |
| 1640 - 1660 | C=C Stretch | C=C | Weaker intensity is typical for cis-isomers. |
| ~1465 | C-H Bend | -CH₂- (scissoring) | From the alkyl chain. |
| 675 - 730 | C-H Bend | =C-H (out-of-plane) | Strong, characteristic band for cis-disubstituted alkenes. |
| 500 - 600 | C-I Stretch | C-I | In the far-IR region. |
Future Directions and Emerging Research Opportunities for Z 1 Iodo 1 Hexene
(Z)-1-Iodo-1-hexene, a stereochemically defined vinyl iodide, serves as a valuable building block in organic synthesis. Its reactivity, particularly in cross-coupling reactions, makes it a key intermediate for the construction of complex molecules. This article explores the future directions and emerging research opportunities concerning this specific compound, focusing on sustainable synthesis, novel catalytic derivatizations, computational analysis, and applications in materials science.
Q & A
Q. What are the established synthetic routes for (Z)-1-iodo-1-hexene, and how can purity be ensured during preparation?
Methodological Answer:
- Direct halogenation : React 1-hexene with iodine under controlled conditions (e.g., in non-polar solvents like CCl₄ or CH₃OH, in the dark to prevent side reactions) .
- Distillation : Purify raw 1-hexene via distillation to remove impurities before iodination .
- Catalytic trimerization : Use Group 4 metal catalysts (e.g., titanium phenoxy-imine complexes) for stereoselective synthesis, ensuring inert atmospheres to avoid oxidation .
- Purity validation : Employ gas chromatography (GC) or nuclear magnetic resonance (NMR) to verify chemical identity and monitor byproducts. For new compounds, provide full spectral data (¹H/¹³C NMR, IR) and elemental analysis .
Q. What analytical techniques are critical for characterizing (Z)-1-iodo-1-hexene, and how should data be reported?
Methodological Answer:
- Stereochemical analysis : Use ¹H NMR to confirm the (Z)-configuration via coupling constants (e.g., vicinal coupling ) and NOESY for spatial proximity of substituents .
- Chromatography : GC-MS or HPLC to assess purity and quantify isomers. For example, GC retention times and mass fragmentation patterns differentiate (Z) and (E) isomers .
- Reporting standards : Include instrument parameters (e.g., NMR frequency, GC column type), calibration methods, and raw data in supplementary materials. For reproducibility, document solvent purity and temperature controls .
Q. What safety protocols are essential for handling (Z)-1-iodo-1-hexene in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks, as halogenated alkenes may release toxic vapors .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Avoid latex gloves, as iodine may degrade them .
- Spill management : Neutralize spills with activated carbon or sodium thiosulfate to reduce iodine reactivity. Store in amber bottles under nitrogen to prevent light/oxygen degradation .
Advanced Research Questions
Q. How can kinetic parameters for (Z)-1-iodo-1-hexene reactions be accurately determined, particularly in aqueous systems?
Methodological Answer:
- Competition kinetics : Compete the reaction with a reference compound (e.g., styrene) of known rate constant. Quantify products via GC and use the relative yield ratio to calculate the target rate constant .
- Pseudo-first-order approximation : Conduct reactions under excess ozone or other reactants, monitoring concentration decay via UV-Vis spectrophotometry. Correct for mass transfer limitations (e.g., dissolution rates) using stirred reactors .
- Computational validation : Compare experimental rate constants with density functional theory (DFT)-derived activation energies to resolve discrepancies between methods .
Q. How does (Z)-1-iodo-1-hexene function as a comonomer in polymer synthesis, and what experimental parameters optimize its incorporation?
Methodological Answer:
- Polymerization setup : Use multi-stage reactors (e.g., Borstar® PE process) with slurry and gas-phase phases. Add 1-hexene in the gas phase to enhance branching density in polyethylene .
- Catalyst selection : Employ Ziegler-Natta or metallocene catalysts for stereoregular insertion. Monitor comonomer incorporation via FTIR or ¹³C NMR of the polymer backbone .
- Kinetic profiling : Adjust temperature (20–80°C) and pressure (5–30 bar) to balance reactivity and chain-transfer rates. Use gel permeation chromatography (GPC) to assess molecular weight distribution .
Q. How should researchers address contradictions in reported rate constants for (Z)-1-iodo-1-hexene ozonolysis?
Methodological Answer:
- Error source analysis : Evaluate whether discrepancies arise from method limitations (e.g., direct spectrophotometry vs. competition kinetics). For instance, direct methods may underestimate rates due to mass transfer inefficiencies .
- Cross-validation : Replicate studies using both approaches under identical conditions (solvent, pH, temperature). Use statistical tools (e.g., ANOVA) to assess systematic vs. random errors .
- Mechanistic studies : Probe intermediate formation (e.g., ozonides) via stopped-flow IR or Raman spectroscopy to identify competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
